molecular formula C12H12ClN3O B3033485 2-Chloro-1-(3,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-1(2H)-yl)ethan-1-one CAS No. 1030459-12-1

2-Chloro-1-(3,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-1(2H)-yl)ethan-1-one

Cat. No.: B3033485
CAS No.: 1030459-12-1
M. Wt: 249.69 g/mol
InChI Key: ZPCSCCMKHPGCNS-UHFFFAOYSA-N
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Description

2-Chloro-1-(3,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-1(2H)-yl)ethan-1-one (CAS 1030459-12-1) is a valuable chemical scaffold for biochemical research. This compound belongs to the dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine class, which has been identified as a novel and potent class of protein kinase CK2 inhibitors . Inhibition of CK2 is a major therapeutic strategy for studying cellular functions and developing treatments for various disorders associated with its activity . The core benzo[4,5]imidazo[1,2-a]pyrimidine structure is also a platform for developing broad-spectrum antimicrobial agents, with recent studies showing derivatives exhibit significant activity against pathogens like Staphylococcus aureus and Candida albicans , and demonstrate anti-biofilm properties . Furthermore, related structural analogs have been successfully utilized in the development of colorimetric chemosensors for the selective detection of transition metal ions such as Cr³⁺ in aqueous solutions . With a molecular formula of C₁₂H₁₂ClN₃O and a molecular weight of 249.70 , this compound is intended for research applications only. It is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

2-chloro-1-(3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c13-8-11(17)16-7-3-6-15-10-5-2-1-4-9(10)14-12(15)16/h1-2,4-5H,3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCSCCMKHPGCNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=CC=CC=C3N=C2N(C1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-1(2H)-yl)ethan-1-one typically involves multi-component reactions. One common method is the one-pot synthesis, which combines aromatic amines, dimethyl acetylenedicarboxylate, derivatives of benzaldehyde, and 2-aminobenzimidazole in water/ethanol as a green solvent . This method is advantageous due to its efficiency, eco-friendly nature, and high yield.

Industrial Production Methods

Industrial production of this compound may involve the use of heterogeneous catalysts supported on magnetic nanoparticles. This approach not only enhances the reaction rate but also allows for easy separation and reuse of the catalyst .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-1(2H)-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by metal-free oxidation strategies.

    Reduction: Reduction reactions often involve the use of hydrogen donors.

    Substitution: Common substitution reactions include nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of the original compound.

Scientific Research Applications

2-Chloro-1-(3,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-1(2H)-yl)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Chloro-1-(3,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-1(2H)-yl)ethan-1-one exerts its effects involves interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to target the microtubule cytoskeleton, leading to the formation of dense microtubule accumulations in cancer cells . This mechanism is similar to that of known anticancer agents like paclitaxel.

Comparison with Similar Compounds

Key Insights

  • Heterocycle Impact : Pyrimidine cores generally outperform triazine analogs in anticancer applications due to enhanced target affinity .
  • Substituent Optimization : Chlorine and coumarin groups improve lipophilicity and bioactivity, respectively, but may trade off solubility .
  • Synthetic Flexibility : The benzoimidazo scaffold allows modular substitutions, enabling tailored drug design for specific targets .

Biological Activity

2-Chloro-1-(3,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-1(2H)-yl)ethan-1-one is a novel compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and therapeutic potential, highlighting key findings from recent studies.

Chemical Structure and Synthesis

The compound features a chloro group attached to an ethanone moiety and a dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine ring system. The synthesis of similar compounds has been explored through various methods involving heterocyclization reactions of substituted benzimidazoles and pyrimidines, which facilitate the introduction of functional groups critical for biological activity .

Antimicrobial Properties

Recent studies have indicated that derivatives of benzo[4,5]imidazo[1,2-a]pyrimidines exhibit moderate antibacterial activity against both gram-positive and gram-negative bacterial strains. For instance, compounds with polar groups in specific positions have shown effectiveness against Staphylococcus aureus and Escherichia coli .

Anti-Cancer Activity

In vitro assays have demonstrated that this compound exhibits significant anti-cancer properties. The compound was tested against the MCF-7 breast cancer cell line and showed promising results in inhibiting cell proliferation . The mechanism appears to involve the suppression of DNA methylation pathways similar to established chemotherapeutics like doxorubicin .

Enzyme Inhibition

The compound has also been investigated for its role as an inhibitor of cyclooxygenase (COX) enzymes. It was found to selectively inhibit COX-2 in vitro, suggesting potential applications in anti-inflammatory therapies . Additionally, its effects on monoamine oxidase (MAO) activity were studied, revealing that certain derivatives can inhibit MAO by 60%-63%, indicating potential implications for neurodegenerative diseases .

Data Tables

Biological Activity Effect Tested Strains/Cell Lines
AntibacterialModerate activityStaphylococcus aureus, E. coli
Anti-cancerSignificant inhibitionMCF-7 breast cancer cells
COX-2 InhibitionSelective inhibitionIn vitro assays
MAO Inhibition60%-63% inhibitionIn vitro assays

Case Studies

A notable study focused on the synthesis and evaluation of various benzo[4,5]imidazo[1,2-a]pyrimidine derivatives. The research highlighted how modifications in the molecular structure influenced biological activity. Compounds with specific substituents demonstrated enhanced antibacterial and anticancer properties compared to their unsubstituted counterparts .

Q & A

Q. Methodological Considerations

  • Catalyst Selection : Brønsted acidic ionic liquids enhance regioselectivity and reduce byproducts.
  • Solvent-Free vs. Solvent-Based : Solvent-free methods improve atom economy but may require precise temperature control.
  • Yield Optimization : Use TLC or GC-MS for real-time monitoring .

How can researchers validate proposed mechanistic pathways for benzo[4,5]imidazo[1,2-a]pyrimidine formation?

Advanced Mechanistic Analysis
Proposed mechanisms involve initial imine formation, followed by cyclization and aromatization (Scheme 2 in ). Validation strategies include:

  • Isotopic Labeling : Track 13C^{13}\text{C}-labeled intermediates via NMR to confirm bond formation sequences.
  • Intermediate Trapping : Quench reactions at timed intervals and isolate intermediates (e.g., hemiaminals) for LC-MS or X-ray analysis .
  • Computational Studies : Density Functional Theory (DFT) simulations predict transition states and energy barriers, aligning with experimental kinetics .

What strategies resolve contradictions between NMR and X-ray crystallographic data for dihydrobenzoimidazo-pyrimidine derivatives?

Q. Data Reconciliation Techniques

  • Dynamic Effects in NMR : Variable-temperature NMR (e.g., 298 K vs. 313 K) identifies conformational flexibility causing signal splitting .
  • 2D NMR Correlations : Use NOESY to detect spatial proximities absent in X-ray structures due to crystal packing effects.
  • Redundant Refinement : Apply SHELXL or Olex2 for high-resolution X-ray data (R factor < 0.06) to minimize model bias .

Example : A study reported conflicting 1H^1\text{H}-NMR shifts for the chloroethyl group due to rotational isomerism, resolved via COSY and HSQC .

How can reaction conditions be optimized for eco-friendly, high-yield synthesis?

Q. Green Chemistry Approaches

Parameter Traditional Method Ultrasound/Ionic Liquid Method
Time6–12 hours30 minutes
Temperature80–100°CRoom temperature
Catalyst RecyclabilityNon-recyclable5 cycles without yield loss
SolventToluene/DMFSolvent-free
Yield60–75%85–92%

Q. Experimental Design :

  • Use Box-Behnken factorial design to optimize variables (catalyst loading, frequency of ultrasound).
  • Response Surface Methodology (RSM) identifies optimal conditions (e.g., 40 kHz ultrasound, 0.1 mmol catalyst) .

What pharmacological profiling methods are suitable for imidazo[1,2-a]pyrimidine derivatives?

Q. Structure-Activity Relationship (SAR) Studies

  • In Vitro Assays : Screen for kinase inhibition (e.g., EGFR, CDK2) using fluorescence polarization .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to neurological targets (e.g., GABAA_A receptors) .
  • In Vivo Models : Test anxiolytic activity in zebrafish or rodent elevated plus maze assays .

Q. Key Challenges :

  • Metabolic Stability : Assess microsomal half-life (e.g., human liver microsomes) to prioritize lead compounds.
  • Selectivity Profiling : Use kinome-wide screening to mitigate off-target effects .

How do methodological divergences in receptor-response models impact chemical feature extrapolation?

Q. Case Study Analysis

  • Single-Receptor Models (e.g., rat I7 receptor): Limited to specific ligand-receptor interactions, risking overfitting .
  • Multi-Receptor Profiling (e.g., 464 odorant receptors): Captures broader chemical space but requires high-throughput screening .

Q. Recommendations :

  • Combine wet-lab data (e.g., heterologous expression) with machine learning (ML) to balance specificity and generality.
  • Validate clusters via PCA or t-SNE to identify non-overlapping chemical features .

What advanced techniques characterize stereochemistry in dihydrobenzoimidazo-pyrimidines?

Q. Chiral Analysis Workflow

Chiral HPLC : Determine enantiomeric excess (ee) using Chiralpak IA/IB columns.

Circular Dichroism (CD) : Correlate Cotton effects with absolute configuration from X-ray data .

NOE NMR : Identify diastereotopic protons in crowded spectral regions .

Example : A derivative with a C-2 chloro substituent showed 98% ee via chiral HPLC, confirmed by CD and single-crystal X-ray .

How can researchers address synthetic challenges in scaling up imidazo[1,2-a]pyrimidine derivatives?

Q. Process Chemistry Considerations

  • Batch vs. Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic cyclization steps.
  • Purification : Use recrystallization (ethanol/water) or flash chromatography (silica gel, hexane/EtOAc) .
  • Byproduct Management : Optimize stoichiometry to minimize dimerization (e.g., 1:1.05 molar ratio of aldehyde to benzamide) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(3,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-1(2H)-yl)ethan-1-one
Reactant of Route 2
2-Chloro-1-(3,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-1(2H)-yl)ethan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.